REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[O:13][C:14]([F:17])([F:16])[F:15]>C(O)C>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[O:13][C:14]([F:15])([F:17])[F:16]
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Name
|
|
Quantity
|
5.69 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)(F)F)=O
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
stannous(II)chloride dihydrate
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Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
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Type
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CUSTOM
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Details
|
The suspension was stirred at 75° C. for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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ADDITION
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Details
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The residue was added ethyl acetate (100 mL) and water (50 mL) and pH
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Type
|
CUSTOM
|
Details
|
The liquid was decanted from the fine precipitation, which
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Type
|
WASH
|
Details
|
the precipitate was washed with ethyl acetate
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Type
|
CUSTOM
|
Details
|
decanted twice
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Type
|
WASH
|
Details
|
The combine organic phases were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
saturated sodium chloride (1:1) solution (2×100 mL), dried (magnesium sulphate)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (120 g silica)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)N)OC(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |